molecular formula C10H17ClO B2580528 4-Cyclohexylbutanoyl chloride CAS No. 4441-67-2

4-Cyclohexylbutanoyl chloride

Cat. No.: B2580528
CAS No.: 4441-67-2
M. Wt: 188.7
InChI Key: YJNINJXESSDLSJ-UHFFFAOYSA-N
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Description

4-Cyclohexylbutanoyl chloride is an organic compound with the molecular formula C10H17ClO. It is a derivative of butanoyl chloride, where a cyclohexyl group is attached to the fourth carbon of the butanoyl chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutanoyl chloride can be synthesized through the reaction of 4-cyclohexylbutanoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbutanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: It can be reduced to 4-cyclohexylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclohexylbutanoic acid and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used for hydrolysis.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-Cyclohexylbutanol: from reduction.

    4-Cyclohexylbutanoic acid: from hydrolysis.

Scientific Research Applications

4-Cyclohexylbutanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Material Science: This compound is utilized in the preparation of polymers and other materials with specific properties.

    Industrial Chemistry: It is employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-cyclohexylbutanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Butanoyl chloride: Lacks the cyclohexyl group, making it less bulky and potentially less reactive in sterically hindered environments.

    Cyclohexanecarbonyl chloride: Similar in structure but with a different carbon chain length, affecting its reactivity and applications.

    4-Chlorobutanoyl chloride: Contains a chlorine atom instead of a cyclohexyl group, leading to different reactivity and applications.

Uniqueness: 4-Cyclohexylbutanoyl chloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where bulkier acylating agents are required .

Properties

IUPAC Name

4-cyclohexylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNINJXESSDLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 g of 4-cyclohexanebutyric acid are refluxed for 4 hours in 160 ml of thionyl chloride. After evaporation of the excess thionyl chloride, the expected product is distilled off. b.p.=70-80° C. at 400 Pa.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

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